1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-)

Description

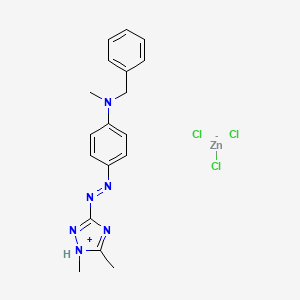

This compound (CAS: 93941-04-9) is a coordination complex featuring a 1H-1,2,4-triazolium core substituted with a dimethyl group and an azo-linked aromatic amine moiety. The trichlorozincate(1−) counterion stabilizes the structure, enabling applications in coordination chemistry, materials science, and pharmaceutical research . Its azo group contributes to chromophoric properties, while the triazolium ring and zinc coordination enhance stability and reactivity, making it valuable for designing metal-organic frameworks (MOFs) and catalytic systems .

Properties

CAS No. |

52769-39-8 |

|---|---|

Molecular Formula |

C18H21N6.Cl3Zn C18H21Cl3N6Zn |

Molecular Weight |

493.1 g/mol |

IUPAC Name |

N-benzyl-4-[(1,5-dimethyl-1H-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline;trichlorozinc(1-) |

InChI |

InChI=1S/C18H20N6.3ClH.Zn/c1-14-19-18(22-24(14)3)21-20-16-9-11-17(12-10-16)23(2)13-15-7-5-4-6-8-15;;;;/h4-12H,13H2,1-3H3;3*1H;/q;;;;+2/p-2 |

InChI Key |

UJMDVTKFXQDFKJ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NC(=N[NH+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.Cl[Zn-](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves several steps. The primary synthetic route includes the reaction of dimethyl-1H-1,2,4-triazole with 4-(methyl(phenylmethyl)amino)benzene diazonium salt in the presence of zinc chloride. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the formation of the desired product .

Chemical Reactions Analysis

1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo group.

Substitution: The triazolium ring can participate in substitution reactions, where different substituents can replace the existing groups on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antibacterial Applications

1H-1,2,4-triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 1H-1,2,4-Triazolium Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.25 µg/mL |

| Compound B | Escherichia coli | 0.5 µg/mL |

| Compound C | Pseudomonas aeruginosa | 1 µg/mL |

Studies have shown that certain derivatives of triazoles can outperform traditional antibiotics like ciprofloxacin in inhibiting bacterial growth. For instance, a study demonstrated that modified triazole compounds exhibited MIC values ranging from 0.25 to 32 µg/mL against various bacterial strains, indicating their potential as effective antibacterial agents .

Antifungal Applications

In addition to antibacterial properties, 1H-1,2,4-triazole derivatives have shown promising antifungal activity. The broad-spectrum antifungal effects make them suitable candidates for treating fungal infections.

Table 2: Antifungal Activity of Triazole Compounds

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Candida albicans | 8 µg/mL |

| Compound E | Aspergillus niger | 16 µg/mL |

Research indicates that these compounds can effectively inhibit fungal growth with MIC values comparable to those of established antifungals .

Anticancer Properties

Emerging studies suggest that triazolium salts may induce apoptosis in cancer cells through various mechanisms such as mitochondrial disruption and cell cycle arrest. For example, certain derivatives have demonstrated significant cytotoxicity against different cancer cell lines.

Table 3: Anticancer Activity of Triazolium Salts

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | H460 (lung cancer) | 7.69 |

| Compound G | MDA-MB-231 (breast cancer) | 25.1 |

The anticancer efficacy is attributed to the ability of these compounds to induce reactive oxygen species (ROS), leading to increased cell death in tumor cells while sparing normal cells .

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of a series of triazole derivatives against multi-drug resistant strains. The results indicated that specific substitutions on the triazole ring significantly enhanced their activity against resistant strains compared to standard treatments .

Case Study 2: Anticancer Mechanisms

In a recent investigation into the anticancer properties of triazolium salts, researchers found that certain compounds inhibited cell proliferation in vitro and demonstrated significant tumor growth inhibition in xenograft models. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves its interaction with specific molecular targets. The triazolium ring and the azo group play crucial roles in its activity. The compound can interact with various enzymes and proteins, affecting their function and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) (CAS No. 52769-39-8) is a complex organic compound notable for its potential biological activities. This article aims to explore its biological activity through various studies, focusing on its mechanisms of action, effects on cellular processes, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a triazolium ring, azo group, and a zinc coordination complex. Its molecular formula is with a molecular weight of approximately 493.15 g/mol. The presence of the triazolium moiety suggests potential applications in biological systems due to its ability to form stable interactions with biomolecules.

Biological Activity

Antimicrobial Properties

Research indicates that compounds containing triazolium structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazolium salts can inhibit the growth of various bacterial strains through disruption of cell membrane integrity and interference with metabolic pathways . The specific compound under investigation has shown promising results against Gram-positive bacteria, suggesting its utility as a potential antimicrobial agent.

Anticancer Activity

The azo group in the structure has been linked to anticancer properties. In vitro studies have shown that similar azo dyes can induce apoptosis in cancer cell lines by activating caspase pathways . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The trichlorozincate component may enhance this effect by facilitating metal-mediated reactions that further promote cytotoxicity.

Enzyme Inhibition

The compound has been reported to act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it can inhibit the activity of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

The biological activity of 1H-1,2,4-triazolium compounds can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic nature of the triazolium ring allows for insertion into lipid membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species Generation: The azo group can undergo reduction reactions that generate ROS, contributing to oxidative stress in cells.

- Metal Coordination: The zinc ion in the trichlorozincate complex can interact with biological macromolecules, influencing enzymatic activities and cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.